molecular formula C11H15N3OS B14484908 N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide CAS No. 65677-71-6

N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide

Cat. No.: B14484908
CAS No.: 65677-71-6
M. Wt: 237.32 g/mol
InChI Key: RLDRRQJNTCKICF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring, a methoxyphenyl group, and a carbothioamide functional group. It has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide typically involves the reaction of hydrazine hydrate with an appropriate arylidene malononitrile and isothiocyanates. This one-pot reaction is catalyzed efficiently under mild conditions . The reaction can be summarized as follows:

    Starting Materials: Hydrazine hydrate, arylidene malononitrile, and isothiocyanates.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under reflux conditions.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide can be compared with other similar compounds, such as:

Properties

CAS No.

65677-71-6

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)pyrazolidine-1-carbothioamide

InChI

InChI=1S/C11H15N3OS/c1-15-10-5-3-9(4-6-10)13-11(16)14-8-2-7-12-14/h3-6,12H,2,7-8H2,1H3,(H,13,16)

InChI Key

RLDRRQJNTCKICF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCCN2

Origin of Product

United States

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